1-benzoyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione
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Overview
Description
1-benzoyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-formylquinoline with benzoyl chloride in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis, which has been shown to be more efficient and environmentally friendly compared to traditional methods . This approach reduces reaction times and energy consumption, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-benzoyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-benzoyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit apoptosis signal-regulating kinase 1 (ASK1), a protein involved in cellular stress responses . By binding to the active site of ASK1, the compound prevents its activation, thereby modulating downstream signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate
Uniqueness
1-benzoyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific substitution pattern and the presence of both benzoyl and chloro groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.
Properties
Molecular Formula |
C23H12ClNO3 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(16E)-10-chloro-16-[hydroxy(phenyl)methylidene]-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione |
InChI |
InChI=1S/C23H12ClNO3/c24-15-10-11-16-19-17(13-8-4-5-9-14(13)22(27)18(15)19)20(23(28)25-16)21(26)12-6-2-1-3-7-12/h1-11,26H/b21-20+ |
InChI Key |
VMAXDQITOAGSJG-QZQOTICOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C3=C4C(=NC2=O)C=CC(=C4C(=O)C5=CC=CC=C53)Cl)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=C4C(=NC2=O)C=CC(=C4C(=O)C5=CC=CC=C53)Cl)O |
Origin of Product |
United States |
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